5-bromo-1-propyl-benzoimidazole hcl
Overview
Description
5-bromo-1-propyl-benzoimidazole hcl is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological activities and chemical properties
Mechanism of Action
Target of Action
Benzimidazole compounds, a key heterocycle in therapeutic chemistry, are known to act as corrosion inhibitors for various metals .
Mode of Action
Benzimidazole derivatives, including 5-bromo-1-propyl-benzoimidazole hydrochloride, act as mixed type inhibitors. They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that they may interact with their targets by forming a protective film on the metal surface, thereby reducing the rate of corrosion .
Biochemical Pathways
It is known that benzimidazole compounds can inhibit corrosion in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Result of Action
As a corrosion inhibitor, it is likely to result in the protection of metal surfaces from corrosion, thereby preventing loss or contamination of the product, reduction in efficiency, increase of maintenance needs, plant shutdowns, and expensive overdesign .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-1-propyl-benzoimidazole hydrochloride. For instance, benzimidazoles are effective corrosion inhibitors for extremely aggressive, corrosive acidic media . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-propyl-benzoimidazole hcl typically involves the bromination of 1-propyl-1H-benzo[d]imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-1-propyl-benzoimidazole hcl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-bromo-1-propyl-benzoimidazole hcl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Propyl-1H-benzo[d]imidazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Chloro-1-propyl-1H-benzo[d]imidazole: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.
5-Methyl-1-propyl-1H-benzo[d]imidazole:
Uniqueness: 5-bromo-1-propyl-benzoimidazole hcl is unique due to the presence of the bromine atom, which enhances its chemical reactivity and potential applications in various fields. The combination of the bromine atom and the propyl group provides a distinct set of properties that can be leveraged for specific research and industrial purposes.
Properties
IUPAC Name |
5-bromo-1-propylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;/h3-4,6-7H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBBZYKXVDVKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682039 | |
Record name | 5-Bromo-1-propyl-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-13-1 | |
Record name | 1H-Benzimidazole, 5-bromo-1-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-propyl-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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